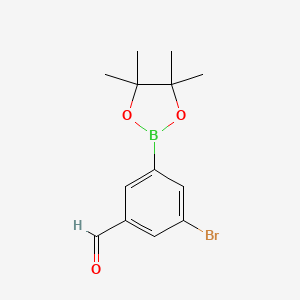

3-Bromo-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

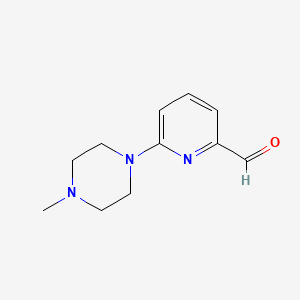

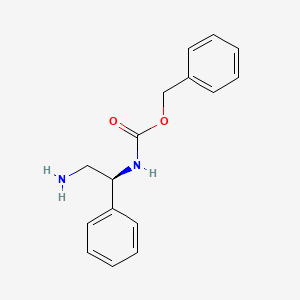

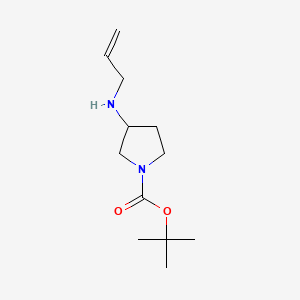

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a bromine atom, a benzaldehyde group, and a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Aplicaciones Científicas De Investigación

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is widely used in scientific research due to its versatility:

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the field of medicine, organic synthesis, and fine chemicals .

Mode of Action

It’s worth noting that compounds with similar structures have been used in borylation reactions, particularly at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It’s known that similar compounds participate in borylation and hydroboration reactions, which are key steps in many synthetic pathways .

Pharmacokinetics

It’s soluble in organic solvents such as ether, dichloromethane, and chloroform, and insoluble in water , which could impact its bioavailability.

Result of Action

Similar compounds have been used in the synthesis of various organic compounds and in medicinal chemistry .

Análisis Bioquímico

Biochemical Properties

It is known that boronic acids and their esters, such as this compound, are often used in organic synthesis due to their ability to form stable covalent bonds with enzymes and other proteins . This makes them useful as enzyme inhibitors or as intermediates in the synthesis of more complex molecules .

Cellular Effects

The specific cellular effects of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are not well-studied. It is known that boronic acids and their derivatives can interact with various cellular processes. For example, they can inhibit enzymes, interfere with cell signaling pathways, and alter gene expression .

Molecular Mechanism

Boronic acids and their esters are known to form stable covalent bonds with proteins, particularly with enzymes, which can lead to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that boronic acids and their esters are generally stable under normal conditions .

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids and their esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids and their esters are known to interact with various cellular compartments and organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a brominated benzaldehyde precursor. One common method includes the reaction of 3-bromo-5-formylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Coupling Reactions: The boronate group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Substituted Benzaldehydes: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Alcohols and Carboxylic Acids: Formed through reduction and oxidation of the aldehyde group.

Comparación Con Compuestos Similares

Similar Compounds

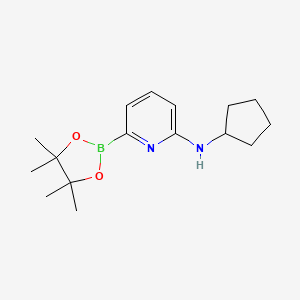

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

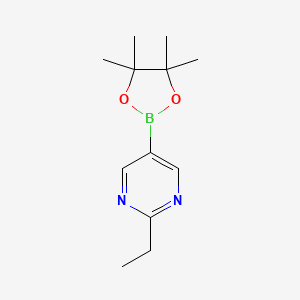

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the bromine and aldehyde groups, used in similar borylation reactions.

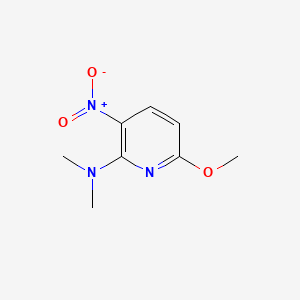

2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring and a methoxy group, used in similar coupling reactions.

Uniqueness

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its bromine atom and boronate group make it particularly valuable in cross-coupling reactions, while the aldehyde group adds further versatility in synthetic applications .

Propiedades

IUPAC Name |

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLLMIPRZPIBKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-methyl-](/img/structure/B596795.png)

![4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B596799.png)

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)